N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactions
Gold(I)-Catalyzed Reactions : The synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction demonstrates the versatility of these compounds in organic synthesis. This process involves a unique 1,2-alkynyl migration onto a gold carbenoid, enriching gold carbenoid chemistry with new group migration possibilities (Wang et al., 2014).
Derivative Decomposition Studies : Research on the decomposition of N-hydroxybenzenesulfonamide to yield N2O and sulfinate underlines the chemical behavior of sulfonamide derivatives in various conditions, offering insights into their reactivity and potential applications in synthetic chemistry (Bonner & Ko, 1992).
Copper(II)-Sulfonamide Complexes : The study of mixed-ligand copper(II)-sulfonamide complexes and their interaction with DNA, along with their genotoxicity and anticancer activity, showcases the biomedical relevance of these compounds beyond typical drug applications (González-Álvarez et al., 2013).
Potential Applications in Materials Science
- Energetic Materials : The assembly of diverse N-O building blocks leading to high-performance energetic materials, such as 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, highlights the potential of furan and sulfonamide derivatives in the development of new materials with significant detonation properties (Zhang & Shreeve, 2014).
Biomedical Research
- Neurogenesis : Derivatives of P7C3, such as 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol and N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide, have been shown to increase neurogenesis in rat neural stem cells. These findings indicate the potential of sulfonamide derivatives in promoting neurogenesis and supporting neural health (Shin et al., 2015).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets in a variety of ways, depending on the specific compound and target .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical reactions . For instance, they have been used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The success of the suzuki–miyaura (sm) cross-coupling reaction, which involves furan derivatives, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Safety and Hazards
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-11-5-3-6-12(9-11)20(17,18)15-10-14(2,16)13-7-4-8-19-13/h3-9,15-16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTGSRMTMLFYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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